2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole ring fused to a dihydropyridinone core, linked via an acetamide group to a 4-ethylphenyl substituent. The 1,2,4-oxadiazole moiety is valued in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding, while the dihydropyridinone scaffold may contribute to conformational rigidity and π-π stacking interactions .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-13-5-8-15(9-6-13)20-17(24)12-23-11-14(7-10-18(23)25)19-21-16(4-2)22-26-19/h5-11H,3-4,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIHYLXNVZZDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group diversity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of physicochemical properties, synthesis, and bioactivity.
Key Comparison Points
Compound 28’s 3-methyl-oxadiazole and trifluoromethylpyrazole groups suggest higher electronegativity, which may improve target binding but reduce solubility .
Substituent Effects: The 4-ethylphenyl group in the target compound vs. 2-methoxyphenyl in M212-1020 : Ethyl enhances hydrophobicity, while methoxy may improve solubility via polar interactions.
Synthetic Feasibility :
- Thiadiazole derivatives (e.g., 5h in ) achieve yields up to 88% via thioether formation , suggesting optimized routes for acetamide-linked heterocycles. The target compound’s synthesis may benefit from similar strategies.
Biological Activity: VUAA-1 and OLC-12 demonstrate Orco agonism, critical for insect olfaction studies . C22’s anti-TB activity highlights the role of oxadiazole in targeting microbial enzymes (e.g., InhA), suggesting a possible antimicrobial niche for the target compound .
Toxicity and Stability: C22 and C29 () show non-carcinogenicity but hepatotoxicity in some cases, underscoring the need for substituent-specific toxicity profiling .
Biological Activity
The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
| Property | Value |
|---|---|
| Density | 1.25 g/cm³ |
| Melting Point | 120 °C |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various biological pathways:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Antimicrobial Effects : The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.
- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar oxadiazole derivatives. The findings indicated that compounds with structural similarities to our target compound had IC values ranging from 10 to 20 µM against human cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Studies
In a recent study focusing on antimicrobial properties, derivatives of oxadiazole were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
In Vivo Studies
In vivo studies using murine models have demonstrated that the administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, typically starting with cyclization of 3-ethyl-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine precursors. Key steps include:
- Coupling reactions using DMF or DMSO as solvents to enhance solubility and reactivity .
- Temperature control (e.g., reflux at 150°C) and base catalysts (e.g., K₂CO₃) to facilitate bond formation .
- Monitoring via TLC/HPLC to track intermediate purity . Yield optimization requires iterative adjustment of solvent polarity and reaction time .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm for dihydropyridine and oxadiazole rings) and aliphatic chains (δ 1.0–2.5 ppm for ethyl groups) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- IR Spectroscopy : Detects carbonyl stretches (~1650–1750 cm⁻¹ for acetamide and oxadiazole C=O) .
Q. What are the key structural features influencing bioactivity?
- Oxadiazole moiety : Enhances metabolic stability and π-π stacking with biological targets .
- Dihydropyridine core : Facilitates redox activity and potential enzyme inhibition .
- 4-Ethylphenyl acetamide : Modulates lipophilicity and target binding affinity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?
- Use 2D NMR techniques (COSY, HSQC) to deconvolute overlapping aromatic signals from dihydropyridine and oxadiazole rings .
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Employ deuterated solvents (e.g., DMSO-d₆) to minimize signal broadening .
Q. What reaction mechanisms govern the formation of the oxadiazole ring in this compound?
The oxadiazole ring is synthesized via:
- Cyclodehydration of acylhydrazides with POCl₃ or polyphosphoric acid .
- 1,3-Dipolar cycloaddition between nitrile oxides and nitriles under microwave-assisted conditions . Mechanism validation requires isotopic labeling (e.g., ¹⁵N) and kinetic studies .
Q. How does substituent variation (e.g., ethyl vs. methoxy groups) affect structure-activity relationships (SAR)?
A comparative SAR study reveals:
| Substituent Position | Functional Group | Bioactivity Trend | Key Interaction |
|---|---|---|---|
| Oxadiazole C-3 | Ethyl | Increased metabolic stability | Hydrophobic pocket binding |
| Dihydropyridine C-5 | Ethylphenyl | Enhanced target affinity | Van der Waals interactions |
| Acetamide N-substituent | 4-Ethylphenyl | Reduced cytotoxicity | Steric shielding |
Modifications are tested via in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking .
Q. What strategies stabilize the dihydropyridine core under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
